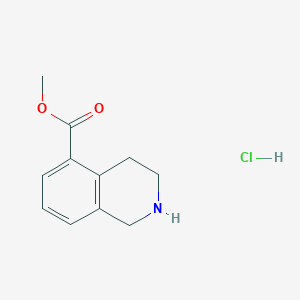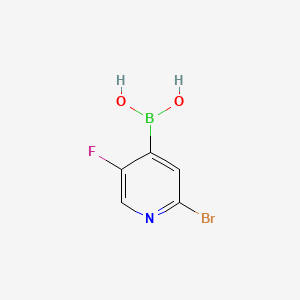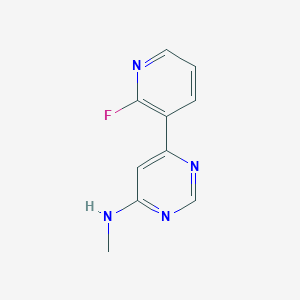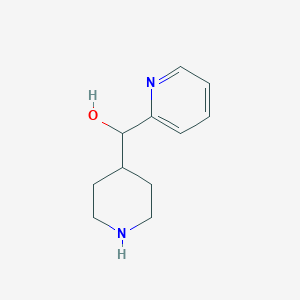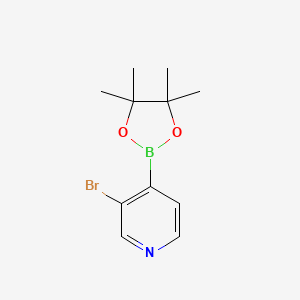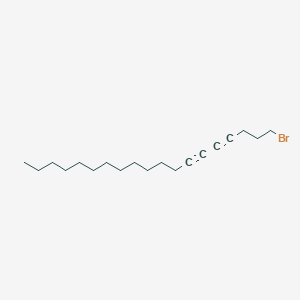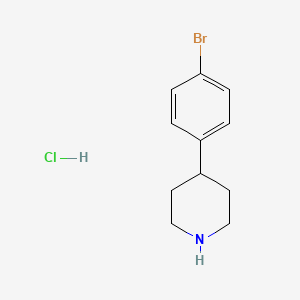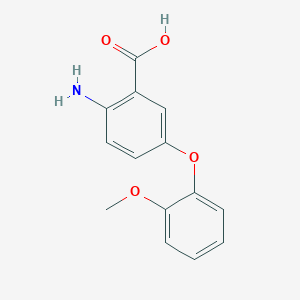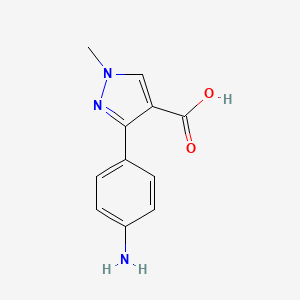
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
描述
The compound’s description would typically include its chemical formula, molecular weight, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable chemical or physical properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s chemical properties.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions. Its chemical properties, such as its acidity or basicity, might also be studied.科学研究应用
-
Boronic Acids in Sensing Applications
- Application Summary : Boronic acids, including those with aminophenyl groups, are used in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods : Voltammetric techniques, e.g., cyclic and differential pulse voltammetry (CV and DPV) with their versatility are the method of choice .
- Results : These interactions allow for the detection of various substances, including D-fructose, D-glucose, and D-mannose .
-
Boronic Acids in Heterogeneous Detection
- Application Summary : Boronic acids, including those with aminophenyl groups, are used in various heterogeneous detection applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Quantum Dots for Analytical Purposes
- Application Summary : 3-aminophenylboronic acid functionalised graphene quantum dots are used for the selective detection of D-glucose in rat striatum .
- Methods : The fluorescence of the quantum dots was observed upon the addition of saccharides .
- Results : This method allows for the selective detection of D-glucose in rat striatum .
-
Aromatic Polyimides in Material Science
- Application Summary : Aromatic polyimides containing a tetraphenylnaphthalene unit were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydrides .
- Methods : The synthesis was carried out by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
- Results : These polyimides had inherent viscosities of dl g-1 and some polyimides were readily soluble in a wide range of organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, pyridine and m-cresol on heating . The glass transition temperature of the polyimides ranged from 306 to 375°C, and 10% weight loss temperatures were in air .
-
Covalent Organic Frameworks in Material Science
- Application Summary : Covalent organic frameworks (COFs) are constructed with strong and dynamic covalent bonds. Boronic esters, triazines, C-C bonds and imines are the most widely investigated linkages that enable the synthesis of a diversity of COF families .
- Results : The introduction of bulky pendant phenyl group into the polyimide backbone, and a number of organic soluble polyimides having high Tgs have been successfully prepared .
安全和危害
This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. This could involve in vitro toxicity testing, or in vivo testing in animals.
未来方向
This would involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future studies might involve testing it in more complex biological systems, or developing methods to synthesize it more efficiently or in larger quantities.
属性
IUPAC Name |
3-(4-aminophenyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJTZYQAEADMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
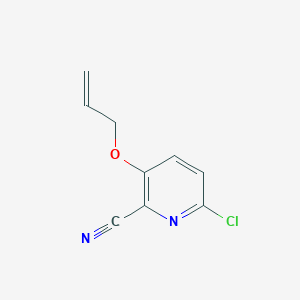
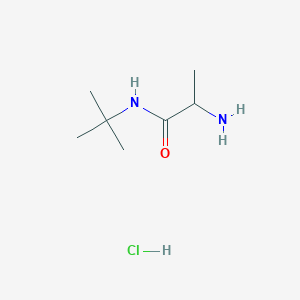
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
